molecular formula C25H17FN2O2 B591270 Fub-PB-22 CAS No. 1800098-36-5

Fub-PB-22

Cat. No.: B591270
CAS No.: 1800098-36-5
M. Wt: 396.4 g/mol
InChI Key: ROHVURVXAOMRJY-UHFFFAOYSA-N
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Description

FUB-PB-22, also known as quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate, is an indole-based synthetic cannabinoid. It is a potent agonist of the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). This compound has been sold online as a designer drug and has been found in samples seized by law enforcement .

Scientific Research Applications

FUB-PB-22 has been used in various scientific research applications, including:

    Chemistry: It is used as a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

    Biology: It is used to study the effects of synthetic cannabinoids on the endocannabinoid system.

    Medicine: It is used in pharmacological studies to investigate the potential therapeutic effects of synthetic cannabinoids.

    Industry: It is used in the development of new synthetic cannabinoids for various applications.

Mechanism of Action

FUB-PB-22 acts as a full agonist with a binding affinity of 0.386nM at CB1 and 0.478nM at CB2 cannabinoid receptors .

Safety and Hazards

FUB-PB-22 is a controlled substance in several countries including Germany, Japan, China, and Sweden . It has been associated with severe toxicity, including agitation, aggression, reduced consciousness, acidosis, hallucinations, paranoid features, tachycardia, hypertension, raised creatine kinase, and seizures .

Future Directions

The emergence of novel psychoactive substances (NPS), particularly synthetic cannabinoid receptor agonists (SCRAs), has involved hundreds of potentially harmful chemicals in a highly dynamic international market challenging users’, clinicians’, and regulators’ understanding of what circulating substances are causing harm . The future direction in this field would likely involve the development of more sophisticated detection and analysis methods to keep up with the rapidly changing landscape of synthetic cannabinoids.

Preparation Methods

The synthesis of FUB-PB-22 involves the reaction of quinolin-8-yl chloride with 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid in the presence of a base. The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond .

Chemical Reactions Analysis

FUB-PB-22 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens like chlorine (Cl2) or bromine (Br2).

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

FUB-PB-22 is similar to other synthetic cannabinoids such as:

    BB-22: 1-[(cyclohexylmethyl)-1H-indole-3-carboxylate]

    5F-AMB: methyl (2S)-2-{[1-(5-fluoropentyl)-1H-indazol-3-yl]formamido}-3-methylbutanoate

    NM2201: naphthalen-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate

    MAB-CHMINACA: N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide

This compound is unique due to its specific chemical structure, which includes a quinolin-8-yl ester moiety. This structure contributes to its high binding affinity and potency at the cannabinoid receptors .

Properties

IUPAC Name

quinolin-8-yl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN2O2/c26-19-12-10-17(11-13-19)15-28-16-21(20-7-1-2-8-22(20)28)25(29)30-23-9-3-5-18-6-4-14-27-24(18)23/h1-14,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHVURVXAOMRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)OC4=CC=CC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016909
Record name 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800098-36-5
Record name 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1800098-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FUB-PB-22
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800098365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUB-PB-22
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS46154N3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What are the primary metabolic pathways of FUB-PB-22 in humans, and what are the key metabolites identified in urine?

A1: Research indicates that this compound is rapidly metabolized in the human body, primarily through ester hydrolysis followed by hydroxylation and/or glucuronidation. [] The most abundant urinary metabolites identified are hydroxylated fluorobenzylindole-3-carboxylic acid (M6) and fluorobenzylindole-3-carboxylic acid (M7, FBI-COOH). [] Notably, M7 is also a common metabolite of FDU-PB-22, a closely related SCRA. [] These metabolites are crucial for analytical detection and confirmation of this compound intake.

Q2: Has the metabolism of this compound been studied in preclinical models, and if so, what insights have been gained?

A4: Research using human liver microsomes and hepatocytes has provided valuable insights into the metabolic stability and pathways of this compound. [] These in vitro models offer a controlled environment to study metabolic processes, allowing researchers to identify key metabolites and estimate the compound's half-life. [] Such preclinical data are essential for guiding further research and developing analytical methods for detecting this compound use.

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